
3-Amino-1-(3,4-dichlorophényl)propan-1-ol
Vue d'ensemble
Description
“3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is an organic compound that belongs to the family of amino alcohols. It has a molecular formula of C9H11Cl2NO .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is 1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The molecular weight of “3-Amino-1-(3,4-dichlorophenyl)propan-1-ol” is 220.1 g/mol . It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Applications De Recherche Scientifique
Synthèse des structures de 1,2,4-triazole
3-Amino-1-(3,4-dichlorophényl)propan-1-ol: est utilisé dans la synthèse des structures de 1,2,4-triazole, qui sont proéminentes dans les produits pharmaceutiques et les composés biologiquement actifs. Ces structures sont intégrales dans la découverte de médicaments contre diverses maladies, notamment le cancer et les infections microbiennes .
Agents antimicrobiens
Les dérivés du composé, en raison de la présence de la liaison N–C–S, sont explorés comme agents antimicrobiens. Le groupe 1,2,4-triazole, en particulier, est connu pour son activité pharmaceutique potentielle étendue, y compris les propriétés antibactériennes et antifongiques .
Applications anti-inflammatoires et analgésiques
L'unicité structurelle des 1,2,4-triazoles dérivés de ce composé contribue aux activités anti-inflammatoires et analgésiques. Cela en fait un candidat précieux pour le développement de nouveaux médicaments contre la douleur .
Propriétés antioxydantes
La recherche indique que les dérivés de 1,2,4-triazole présentent des propriétés antioxydantes, essentielles pour lutter contre les maladies liées au stress oxydatif .
Activité anticancéreuse
Le composé a été utilisé pour synthétiser des dérivés présentant des activités cytotoxiques prometteuses contre diverses lignées cellulaires cancéreuses, telles que les cancers du sein, du poumon et du pancréas .
Liaison moléculaire dans la synthèse de polymères
Il sert de liaison moléculaire dans la préparation de polymères tels que les polyuréthanes et les dendrimères, qui ont une large gamme d'applications industrielles et biomédicales .
Synthèse de composés hétérocycliques
Le composé est un réactif clé dans la synthèse multidirectionnelle contrôlée d'hétérocycles contenant de l'azote, qui sont essentiels dans la nature et les systèmes métaboliques .
Découverte et conception de médicaments
En raison de sa capacité à former des liaisons hydrogène et des interactions dipolaires avec les récepteurs biologiques, il est largement utilisé dans la conception et la synthèse de nouveaux candidats médicaments, en particulier ceux contenant le groupe 1,2,4-triazole .
Safety and Hazards
The compound has been classified as potentially dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Similar compounds have been suggested to inhibit the dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a)-protein kinase b (pkb, akt) signaling pathway .
Biochemical Pathways
The compound may affect the DYRK1A-PKB/AKT signaling pathway . This pathway plays a crucial role in cell survival, growth, proliferation, and metabolism. Any alteration in this pathway can have significant downstream effects, potentially leading to changes in cell behavior.
Result of Action
Based on the potential inhibition of the dyrk1a-pkb/akt signaling pathway , it could potentially influence cell survival, growth, and proliferation.
Analyse Biochimique
Cellular Effects
The effects of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation. It can induce the up-regulation of pro-apoptotic proteins such as Bax and cleaved poly ADP-ribose polymerase (PARP), while down-regulating anti-apoptotic proteins like Bcl-2, thereby promoting cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. The compound’s metabolism often involves oxidation and conjugation reactions, which enhance its solubility and facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization and accumulation can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The compound’s localization is often regulated by specific amino acid sequences and modifications that direct it to its target sites .
Propriétés
IUPAC Name |
3-amino-1-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWFGPOOKYZXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCN)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



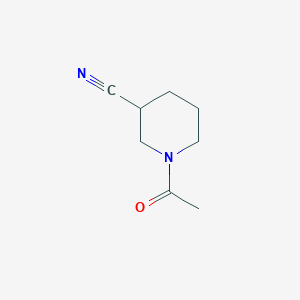
![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)
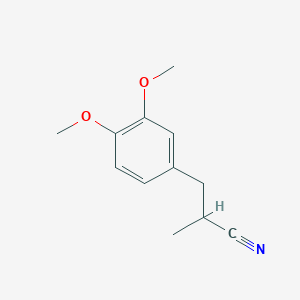
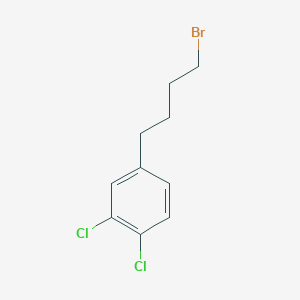
![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)
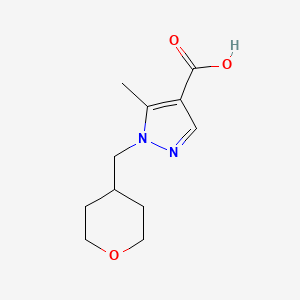
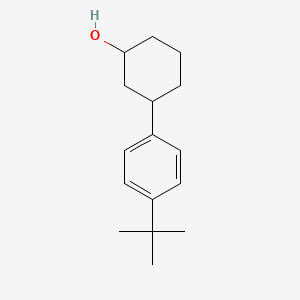

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)
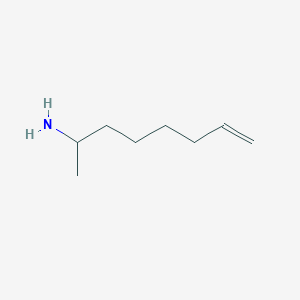
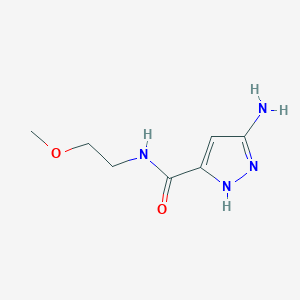
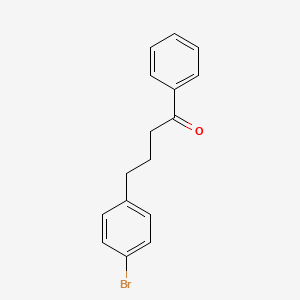
![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)
